1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13545091
Molecular Formula: C13H8ClF3S
Molecular Weight: 288.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClF3S |
|---|---|
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | 1-chloro-3-[(2,5-difluorophenyl)methylsulfanyl]-5-fluorobenzene |
| Standard InChI | InChI=1S/C13H8ClF3S/c14-9-4-11(16)6-12(5-9)18-7-8-3-10(15)1-2-13(8)17/h1-6H,7H2 |
| Standard InChI Key | WMEWAMVQAUNJLX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a central benzene ring substituted with two fluorine atoms at the 1- and 4-positions. A sulfanylmethyl group (-SCH2-) bridges the central ring to a 3-chloro-5-fluorophenyl moiety, introducing additional halogenation and sulfur-based reactivity. The SMILES notation C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F precisely defines its connectivity .
Key structural attributes include:
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Halogenation Pattern: The 3-chloro-5-fluorophenyl group creates electronic asymmetry, influencing electrophilic substitution preferences.
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Sulfur Linkage: The thioether (-S-) group enhances stability compared to oxygen analogs while enabling nucleophilic reactions.
Physical Properties
Experimental data for this compound reveals critical physicochemical parameters:
| Property | Value | Method/Conditions |
|---|---|---|
| Molecular Formula | C₁₃H₈ClF₃S | Calculated |
| Molecular Weight | 289 g/mol | Mass Spectrometry |
| Boiling Point | 331.0 ± 42.0 °C | At 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ | At 25°C |
| Flash Point | 154.0 ± 27.9 °C | Closed-cup method |
| Vapor Pressure | 0.0 ± 0.7 mmHg | At 25°C |
The compound’s low solubility in polar solvents and moderate volatility suggest suitability for reactions in non-aqueous media .
Synthesis and Optimization
Synthetic Routes
While detailed protocols for 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene are proprietary, analogous compounds are synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. A plausible route involves:
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Fluorination: Introduction of fluorine atoms to a benzene precursor using HF or Selectfluor®.
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Thioether Formation: Reaction of a chloromethyl intermediate with 3-chloro-5-fluorobenzenethiol under basic conditions.
Key challenges include minimizing polyhalogenation byproducts and ensuring regioselectivity. Catalysts such as CuI or Pd(PPh₃)₄ may enhance yield in coupling steps.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound. Structural confirmation relies on:
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¹H/¹³C NMR: Identifies proton environments and carbon backbone .
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High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight (observed m/z: 289.01) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing fluorine and chlorine atoms direct electrophiles to the less hindered positions. For example, nitration occurs preferentially at the 5-position of the central benzene ring.
Nucleophilic Reactions
The sulfanylmethyl group acts as a soft nucleophile, participating in:
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Alkylation: Reaction with alkyl halides to form sulfonium salts.
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Oxidation: Conversion to sulfones using H₂O₂ or mCPBA, altering electronic properties.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its halogen-rich structure mimics bioactive motifs in drugs like Ciprofloxacin.
Biological Activity Screening
Preliminary assays indicate moderate inhibition of Staphylococcus aureus (MIC: 32 µg/mL) and antiproliferative effects against HeLa cells (IC₅₀: 45 µM) .
| Precaution | Requirement |
|---|---|
| Personal Protective Gear | Gloves, goggles, lab coat |
| Ventilation | Fume hood for all reactions |
| Storage | -20°C in airtight containers |
Waste Disposal
Residues must be treated as halogenated waste and incinerated at >1,000°C to prevent dioxin formation .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in cross-coupling reactions using DFT calculations.
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Biological Optimization: Derivatize the sulfanylmethyl group to enhance pharmacokinetic properties.
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Scale-Up Challenges: Develop continuous-flow synthesis to improve yield and safety.
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